3,5-Dimethyl-1,1'-biphenyl

Beschreibung

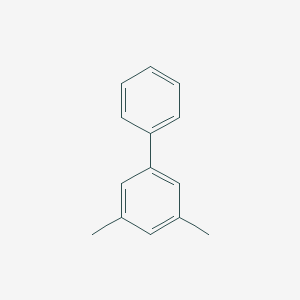

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-8-12(2)10-14(9-11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHIUAFQBFDMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168883 | |

| Record name | 3,5-Dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-88-4 | |

| Record name | 3,5-Dimethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ1G5X2V0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Elucidation Techniques for Dimethylated Biphenyls

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 3,5-Dimethyl-1,1'-biphenyl. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons appear as a singlet around δ 2.42 ppm. The aromatic protons exhibit a more complex pattern of multiplets in the range of δ 7.11 to 7.63 ppm. Specifically, the protons on the dimethyl-substituted ring and the unsubstituted phenyl ring will have distinct chemical shifts and coupling patterns. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. Key signals include the methyl carbon at approximately δ 21.32 ppm. The aromatic carbons resonate in the downfield region, with signals observed at δ 126.85, 128.21, 128.81, 136.88, 138.36, and 141.47 ppm, corresponding to the different carbon environments within the biphenyl (B1667301) system. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.42 (s) | ~21.32 |

| Aromatic (Ar-H) | ~7.11 - 7.63 (m) | ~126.85 - 141.47 |

| Data recorded in CDCl₃. s = singlet, m = multiplet. rsc.org |

Advanced 1D and 2D NMR Experiments (e.g., ¹H-¹H COSY, ¹H-¹H TOCSY, ¹H-¹H NOESY, ¹H-¹³C HSQC, ¹H-¹³C H2BC, ¹H-¹³C HMBC, 1,1-ADEQUATE)

While standard 1D NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguously assigning the complex proton and carbon signals in polysubstituted aromatic systems like this compound.

¹H-¹H COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships within the same spin system. For this compound, COSY spectra would reveal the connectivity between adjacent protons on both the substituted and unsubstituted phenyl rings. researchgate.netmdpi.com

¹H-¹H TOCSY (Total Correlation Spectroscopy) extends the correlations beyond direct neighbors, identifying all protons within a spin system. This is particularly useful for differentiating the aromatic protons on each of the two rings. mdpi.com

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing through-space correlations. In the context of this compound, NOESY can help determine the spatial proximity of the methyl groups to specific aromatic protons, aiding in the assignment of the substituted ring's signals. researchgate.netmdpi.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already identified proton resonances. researchgate.netmdpi.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is a powerful tool for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For instance, correlations from the methyl protons to the aromatic carbons of the substituted ring would be observed, confirming their attachment. researchgate.netmdpi.com

¹H-¹³C H2BC (Heteronuclear 2-Bond Correlation) is a more specialized experiment that specifically highlights two-bond correlations, which can sometimes be ambiguous in HMBC spectra. mdpi.com

1,1-ADEQUATE (Adequate Double Quantum Transfer Experiment) is a highly sensitive experiment used to establish carbon-carbon connectivity directly. While less common for routine analysis, it can provide definitive proof of the carbon skeleton. mdpi.com

The application of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural determination of this compound and its derivatives. researchgate.netmdpi.com

¹H-¹⁵N LR-HSQMBC for Nitrogen-Containing Derivatives

For nitrogen-containing derivatives of this compound, specialized NMR techniques are employed. The ¹H-¹⁵N LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation) experiment is particularly valuable. mdpi.comjeol.comresearchgate.net This technique is optimized to detect very small, long-range couplings between protons and nitrogen-15 (B135050) atoms. jeol.comresearchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of its structural components. researchgate.net The spectrum is typically characterized by:

C-H stretching vibrations of the methyl groups and the aromatic rings.

C=C stretching vibrations within the aromatic rings, which are typically observed in the 1600-1450 cm⁻¹ region. researchgate.net

In-plane and out-of-plane C-H bending vibrations , which provide information about the substitution pattern of the aromatic rings.

For related dimethyl-biphenyl compounds, specific bands have been assigned. For instance, the inter-ring C1–C1′ stretching mode is a key vibration that provides insight into the connection between the two phenyl rings. acs.org

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. soton.ac.uk For aromatic compounds like this compound, the FT-Raman spectrum would prominently feature the C=C stretching vibrations of the phenyl rings and the inter-ring C-C stretch. acs.orgusda.gov The technique is also useful for identifying chromophoric structures within molecules. usda.gov The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the conjugated biphenyl system. researchgate.netresearchgate.net

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the extent of conjugation and the presence of substituents. The biphenyl system itself shows characteristic absorption bands, and the addition of methyl groups can cause subtle shifts in the absorption maxima. The electronic absorption behavior of various substituted biphenyls has been studied, providing a basis for understanding the electronic properties of this compound. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) in Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). researchgate.netbioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass of a molecule to four or more decimal places. researchgate.netbioanalysis-zone.com This precision allows for the determination of a compound's elemental formula, a critical step in its characterization. researchgate.net

For this compound, the molecular formula is C₁₄H₁₄. nist.gov The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon (¹²C) and hydrogen (¹H), can be compared against the experimentally measured exact mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. researchgate.net

The primary advantage of this technique is its ability to differentiate between isomers or other compounds that may share the same nominal mass but have different elemental compositions. bioanalysis-zone.com For instance, HRMS can easily distinguish this compound from other potential compounds with a nominal mass of 182 Da by confirming the unique exact mass associated with the C₁₄H₁₄ formula. This high selectivity is crucial for confirming the identity of a target compound in a complex mixture or validating the outcome of a chemical synthesis. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For biphenyl derivatives, single-crystal X-ray diffraction analysis provides invaluable data on key structural parameters, including bond lengths, bond angles, and, most significantly, the torsional or dihedral angle between the two phenyl rings. This dihedral angle is a critical conformational feature of the biphenyl scaffold.

While a specific crystal structure for this compound is not detailed in the reviewed literature, analysis of closely related dimethylated biphenyls illustrates the power of the technique. For example, a powder X-ray diffraction study of 4,4′-diisocyano-3,3′-dimethylbiphenyl revealed a dihedral angle of 25.6 (7)° between the phenyl rings. iucr.org The crystal packing was shown to be stabilized by weak C—H⋯C≡N hydrogen-bond-like interactions and non-covalent π–π interactions between aromatic rings, with a centroid–centroid distance of 3.839 (8) Å. iucr.org

The general procedure for such an analysis involves growing a single crystal of the compound, often by slow evaporation from a suitable solvent. rsc.org The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve and refine the molecular structure. rsc.org

Chromatographic Methods in Reaction Monitoring and Purification (e.g., TLC, Flash Chromatography)

Chromatographic techniques are fundamental to the synthesis of biphenyl compounds, serving dual roles in monitoring reaction progress and in the purification of the final product. rsc.org

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring a chemical reaction. For the synthesis of substituted biphenyls, analytical TLC is typically performed on pre-coated plates, such as silica (B1680970) gel F254 on an aluminum backing. rsc.org A small spot of the reaction mixture is applied to the plate, which is then developed in a chamber containing a suitable mobile phase. By comparing the spots of the reaction mixture with those of the starting materials, chemists can track the consumption of reactants and the formation of the product. Visualization is commonly achieved under UV light (at 254 nm), which reveals the UV-active aromatic compounds as dark spots. rsc.org

Flash Column Chromatography is the standard method for purifying the crude product from a synthesis on a preparative scale. rsc.orgacs.org This technique utilizes a glass column packed with a stationary phase, most commonly silica gel with a particle size of 40-63 μm. rsc.org The crude product is loaded onto the top of the column, and a solvent system (mobile phase) is passed through the column under positive pressure. Components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the desired compound, such as this compound, in a pure form. rsc.org

In some cases, purification is achieved using preparative Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when high purity is required or when compounds are difficult to separate by flash chromatography. rsc.org

Compound Index

Computational Chemistry and Theoretical Investigations of 3,5 Dimethyl 1,1 Biphenyl and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of many-body systems, including molecules. Its balance of accuracy and computational cost makes it particularly well-suited for studying complex organic molecules.

A fundamental step in computational analysis is the optimization of the molecular geometry to find its most stable conformation. For 3,5-dimethyl-1,1'-biphenyl, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or 6-311++G(d,p)), are employed to determine the equilibrium structure. science.govacs.orgnih.govarxiv.org This process iteratively adjusts the atomic coordinates to minimize the molecule's energy, revealing key structural parameters such as bond lengths and dihedral angles. acs.orgarxiv.org The dihedral angle between the two phenyl rings is a particularly important parameter in biphenyl (B1667301) systems as it governs the degree of conjugation and, consequently, the electronic properties.

Table 1: Representative Optimized Geometrical Parameters of a Biphenyl Derivative This table is illustrative and based on typical findings for biphenyl systems. Actual values for this compound would require specific calculations.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-C (inter-ring) bond length | ~1.49 Å |

| C-C (intra-ring) bond length | ~1.39 - 1.41 Å |

| C-H bond length | ~1.08 - 1.09 Å |

| Dihedral Angle (between rings) | ~40° - 45° |

To understand how this compound and its analogs interact with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. tandfonline.commdpi.comresearchgate.net This extension of DFT is used to calculate the excited state properties of molecules, providing information about their electronic absorption spectra. arxiv.orgacs.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). mdpi.com These theoretical spectra can then be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions. acs.orgtandfonline.com For example, in the study of a novel biphenyl derivative, TD-DFT was used to analyze its electronic absorption behavior. tandfonline.com The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results that correlate well with experimental data. mdpi.comnih.gov

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. While experimental spectra can be readily obtained, assigning each peak to a specific molecular motion can be challenging for complex molecules. Vibrational Energy Distribution Analysis (VEDA) is a computational tool used in conjunction with DFT to facilitate these assignments. researchgate.netnih.gov After calculating the vibrational frequencies using DFT, VEDA helps to quantify the contribution of different internal coordinates (such as bond stretches, angle bends, and torsions) to each normal vibrational mode. nih.govsmmg.pl This detailed analysis allows for a more accurate and intuitive understanding of the molecule's vibrational spectrum. nih.govstackexchange.com The VEDA program automatically reads data from quantum chemistry software outputs and helps in defining and optimizing local mode coordinates for the Potential Energy Distribution (PED) analysis. nih.govsmmg.pl

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining a molecule's chemical reactivity and electronic properties. imperial.ac.ukscience.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to undergo electronic excitation. orientjchem.org A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic transition. orientjchem.org

For this compound, FMO analysis can reveal how the methyl substituents and the biphenyl core influence the energy and distribution of these key orbitals. rsc.org Computational studies on similar substituted biphenyl systems have shown that electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic and photophysical properties. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical data to illustrate the concept. Specific values for this compound would need to be calculated.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different colors are used to represent regions of varying potential, with red typically indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP map would reveal the electron-rich aromatic rings and the influence of the methyl groups on the charge distribution. researchgate.net Regions of negative potential are susceptible to electrophilic attack, while areas of positive potential are prone to nucleophilic attack. researchgate.net In a study of a related biphenyl derivative, MEP analysis was used to identify the reactive sites of the molecule. researchgate.net

Global Chemical Reactivity Descriptors (GCRD)

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors have been successfully used to understand the chemical behavior of various molecules, including biphenyl analogs. tandfonline.com For instance, a study on N4,N4′-dimethyl-[1,1′-biphenyl]-3,3′,4,4′-tetraamine utilized GCRDs to discuss the activity sites of the compound. tandfonline.com

Table 3: Representative Global Chemical Reactivity Descriptors This table contains hypothetical values for illustrative purposes.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.80 |

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a powerful computational tool rooted in density functional theory (DFT) that helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netnih.gov This analysis is based on the change in electron density at a particular point in the molecule as the total number of electrons is altered. researchgate.net Specifically, the condensed Fukui function provides a quantitative measure of the total Fukui function on each atomic site, offering insights into site-specific reactivity. sobereva.com

For biphenyl derivatives, Fukui function analysis can elucidate how substituents influence the reactivity of the aromatic rings. In the case of this compound, the methyl groups, being electron-donating, are expected to activate the aromatic ring to which they are attached towards electrophilic attack. The Fukui function (f⁻) would highlight the carbon atoms ortho and para to the methyl groups as the most susceptible to electrophilic attack. Conversely, the nucleophilic Fukui function (f⁺) would indicate the regions most prone to attack by a nucleophile. researchgate.net

In a study on N⁴,N⁴′-dimethyl-[1,1′-biphenyl]-3,3′,4,4′-tetraamine, Fukui function analysis was employed to identify the active sites of the molecule. researchgate.nettandfonline.com This type of analysis is crucial for understanding the intermolecular interactions and the reactive behavior of biphenyl compounds towards electrophiles. researchgate.net The local softness, which is related to the Fukui function, can also be calculated to further characterize the nucleophilic and electrophilic centers within the molecule. nih.gov

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Description |

| Electrophilicity (ω) | μ²/2η | Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. |

| Chemical Potential (μ) | (E(N+1) + E(N-1))/2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | E(N+1) - 2E(N) + E(N-1) | Measures the resistance to change in the electron distribution or charge transfer. |

| Chemical Softness (S) | 1/η | The reciprocal of hardness, indicating the molecule's polarizability. mdpi.com |

| Nucleophilicity (Nu) | E(HOMO) - E(HOMO of reference) | Measures the ability of a molecule to donate electrons. |

| Fukui Function (f(r)) | [∂ρ(r)/∂N]ᵥ | Indicates the change in electron density at a point r with respect to a change in the number of electrons N. |

This table provides a summary of key conceptual DFT descriptors used in reactivity analysis. The specific values for this compound would require dedicated quantum chemical calculations.

Wave Functional Properties (e.g., Localized Orbital Locator, Electron Localization Function)

Wave functional properties, such as the Localized Orbital Locator (LOL) and the Electron Localization Function (ELF), provide valuable insights into the electronic structure and bonding characteristics of molecules. nih.gov

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive way to visualize electron localization, clearly distinguishing core and valence electrons, as well as showing covalent bonds and lone pairs. wikipedia.org For aromatic systems like this compound, separating the ELF into its σ and π components can offer valuable information about aromaticity and electron delocalization. uchile.cl The topological analysis of ELF, which involves partitioning the molecular space into basins of attractors, can further quantify the degree of electron delocalization. cdnsciencepub.com

The Localized Orbital Locator (LOL) is another descriptor based on the kinetic-energy density that helps to visualize and analyze chemical bonding. cdnsciencepub.com LOL profiles can distinguish between different types of chemical bonds, such as single, double, and triple bonds. cdnsciencepub.com The topology of LOL is analyzed in terms of attractors, and it can be used to establish relationships like the LOL-VSEPR (valence shell electron pair repulsion) model. cdnsciencepub.com Both ELF and LOL have been used to study the nature of chemical bonding, electron localization, and reactive sites in various molecules, including those with complex bonding patterns. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure and stability of molecules. nih.govmdpi.com The NCI index, when plotted in real space, reveals regions of attractive and repulsive interactions. mdpi.com

For this compound and its analogs, NCI analysis can shed light on intramolecular interactions, such as C-H···π interactions, that influence the torsional angle between the two phenyl rings. In a study of the biphenyl crystal, NCI analysis, along with Atoms in Molecules (AIM) theory, revealed that both intra- and intermolecular H···H and C-H···π contacts contribute to the crystal's stability. nih.gov Similarly, for polychlorinated biphenyls (PCBs), NCI analysis has been used to study their interactions with water, identifying not only hydrogen bonds but also repulsive intramolecular C-H···H-C and Cl···Cl interactions. mdpi.com This type of analysis is instrumental in understanding the environmental behavior and hydrophobicity of these compounds. mdpi.com

Conformational Analysis and Energetics

The conformational landscape of biphenyl and its derivatives is primarily governed by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric repulsion of ortho substituents and the electronic effects of the π-system. rsc.org Computational methods, particularly density functional theory (DFT), are widely used to explore the potential energy surfaces (PES) of these molecules and determine the rotational energy barriers. researchgate.net

For substituted biphenyls, the nature and position of the substituents significantly influence the features of the PES. aip.org For instance, ortho-substitution generally leads to a non-planar ground state and a higher barrier to rotation compared to the parent biphenyl. mdpi.com The stability of the twisted structure arises from a balance between steric repulsion of opposing ortho hydrogens and the electrostatic interaction of the π-orbitals. rsc.org

Entropic Contributions to Conformational Kinetic Isotope Effects (CKIEs)

Conformational kinetic isotope effects (CKIEs) arise when isotopic substitution affects the rate of conformational changes, such as bond rotation. nih.gov While often attributed to differences in zero-point vibrational energy (enthalpic effects), entropic contributions can be significant, especially when low-frequency vibrational modes are present. nih.govresearchgate.net

Theoretical studies on various biphenyl systems have demonstrated the importance of entropy in their CKIEs. nih.govnih.gov For example, in Mislow's doubly-bridged biphenyl ketone and dihydrodimethylphenanthrene, significant entropic contributions to their normal and inverse CKIEs, respectively, have been calculated. nih.gov These studies utilize density functional methods to characterize the potential energy surfaces and vibrational frequencies of the ground and transition states. nih.gov The entropic contributions are often a result of changes in vibrational entropy between the ground state and the transition state for rotation. nih.govresearchgate.net

Characterization of Potential Energy Surfaces

The potential energy surface (PES) of a biphenyl derivative maps the energy of the molecule as a function of its geometry, most importantly the dihedral angle between the phenyl rings. Computational studies have extensively characterized the PES of various substituted biphenyls to understand their conformational preferences and rotational dynamics. rsc.orgresearchgate.net

The PES of biphenyls is typically calculated by systematically varying the dihedral angle and optimizing the rest of the molecular geometry at each step. researchgate.net These calculations reveal the energy minima corresponding to stable conformers and the transition states that connect them. For many substituted biphenyls, the PES can be complex, with multiple minima and transition states, especially when the substituents themselves have rotational degrees of freedom. mdpi.com The accuracy of the calculated barrier energies is highly dependent on the level of theory and basis set used, with methods like B3LYP and B97 augmented with dispersion corrections often providing good agreement with experimental data. mdpi.com

Computational Studies of Optical Properties

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely employed to investigate the optical properties of molecules, such as their UV-visible absorption spectra. acs.orgtandfonline.com For this compound and its analogs, these studies can provide insights into how substituents and conformational changes affect their electronic transitions.

TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. acs.org The nature of these transitions can be further analyzed by examining the frontier molecular orbitals (HOMO and LUMO) involved. acs.org For biphenyl systems, the degree of conjugation between the two phenyl rings, which is dependent on the torsional angle, has a significant impact on the absorption spectrum. tandfonline.com An increase in the twist angle generally leads to a blue shift (shift to shorter wavelengths) and a decrease in the intensity of the main conjugation band. tandfonline.com

In addition to linear optical properties, computational studies can also explore the nonlinear optical (NLO) properties of biphenyl derivatives. bohrium.com These properties are important for applications in materials science and photonics.

Applications and Advanced Research Areas of Dimethylated Biphenyl Scaffolds

Medicinal Chemistry and Biological Activity Studies

The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, and the introduction of dimethyl groups, particularly at the 3 and 5 positions, offers a nuanced approach to modulating biological activity. This substitution pattern is pivotal in designing molecules with specific therapeutic actions.

Design and Synthesis of Bioactive Dimethylated Biphenyl Derivatives

The synthesis of bioactive dimethylated biphenyl derivatives is a cornerstone of their development as therapeutic agents. A primary and efficient method for creating the core biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. nih.govdrugbank.commdpi.com This palladium-catalyzed reaction joins an aryl halide with an arylboronic acid, offering a versatile route to a wide range of substituted biphenyls, including those with the 3,5-dimethyl pattern. mdpi.com

For instance, researchers have designed and synthesized a series of biphenyl derivatives, such as 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol, through Suzuki coupling followed by demethylation reactions. nih.govdrugbank.com This strategic synthesis yields compounds with potential antibacterial properties. Similarly, the design of novel analogs of dimethyl dicarboxylate biphenyl (DDB) has been undertaken to explore their cancer-preventive activities. nih.govmdpi.com The synthesis of these analogs involves the insertion of various functional groups, including linear alkyl chains and polar groups, onto the biphenyl framework. nih.gov

Furthermore, the 3,5-dimethylbiphenyl scaffold has been incorporated into more complex molecules. For example, it has been used in the design of potent HIV-1 protease inhibitors. mdpi.com In other research, Schiff base derivatives have been synthesized from 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl, highlighting the adaptability of the dimethylated biphenyl core in creating diverse chemical entities with potential cytotoxic effects against cancer cells. google.com

Antimicrobial and Antibacterial Agents (e.g., against antibiotic-resistant bacteria, Gram-positive and Gram-negative pathogens)

The rise of antibiotic-resistant bacteria presents a major global health threat, necessitating the development of novel antibacterial agents. nih.gov Dimethylated biphenyl derivatives have emerged as promising candidates in this area.

A notable example is 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol , which has demonstrated significant antibacterial activity. drugbank.comambeed.com This compound, along with its analogs, has been tested against a panel of prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.gov It has shown inhibitory activity against methicillin-resistant Staphylococcus epidermidis (MRSE) and comparable activity to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii. nih.govambeed.commedchemexpress.com

Research into biphenylglyoxamide-based compounds has also identified potent antimicrobial agents. The inclusion of a biphenyl backbone was found to be crucial for activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Additionally, newly synthesized Schiff bases derived from 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine have been evaluated for their antimicrobial properties against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. acs.org

| Compound/Derivative | Target Organism | MIC (μg/mL) | Reference(s) |

| 3′,5′-Dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 12.5-25 | ambeed.com |

| 3′,5′-Dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | nih.gov, drugbank.com |

| Chloro-substituted quaternary ammonium (B1175870) iodide salt (biphenylglyoxamide derivative) | Staphylococcus aureus | 8 µM | nih.gov |

| Chloro-substituted quaternary ammonium iodide salt (biphenylglyoxamide derivative) | Escherichia coli | 16 µM | nih.gov |

| Chloro-substituted quaternary ammonium iodide salt (biphenylglyoxamide derivative) | Pseudomonas aeruginosa | 63 µM | nih.gov |

MIC: Minimum Inhibitory Concentration

Anticancer Activity Research

Dimethylated biphenyl scaffolds are actively being investigated for their potential as anticancer agents. Research has spanned from evaluating naturally occurring biphenyls to synthesizing novel derivatives with enhanced cytotoxicity against tumor cells.

Dimethyl dicarboxylate biphenyl (DDB), a synthetic analog of a natural product, and its newly designed derivatives have been evaluated for their cancer chemopreventive activities. nih.govmdpi.combio-techne.com These studies have utilized both in vitro assays, such as the Epstein-Barr virus early antigen (EBV-EA) activation assay, and in vivo models like the two-stage mouse-skin carcinogenesis test. mdpi.combio-techne.com

Specific derivatives have shown notable activity against various human tumor cell lines. For example, a molecule identified as 2,2'-((1e,1'e)-((3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))diphenol demonstrated in vitro anticancer activity against A549 lung cancer cells with an IC50 value of 40.89 μg/mL. drugbank.com Furthermore, novel synthesized dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate derivatives carrying a 1,3,4-thiadiazole (B1197879) moiety have exhibited significant anticancer activities against a range of cell lines, in some cases comparable to or stronger than the standard anticancer drug 5-fluorouracil. nih.gov The cytotoxic effects of bis-biphenyl salicylaldehyde (B1680747) Schiff base derivatives have also been explored, with one compound reducing cell viability in the MDA-MB-231 breast cancer cell line by over 34%. google.com

| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference(s) |

| 2,2'-((...))((3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)...))diphenol | A549 (Lung) | 40.89 µg/mL | drugbank.com |

| Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate derivative (8h) | HepG2, KB, A549, K562, MCF-7 | Notable anticancer activity | nih.gov |

| Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate derivative (9j) | HepG2, KB, A549, K562, MCF-7 | Notable anticancer activity | nih.gov |

| Bis-biphenyl salicylaldehyde Schiff base (L3) | MDA-MB-231 (Breast) | Reduced viability by 34.23% at 25 µg/mL | google.com |

IC₅₀: Half-maximal inhibitory concentration

Enzyme Inhibition Studies (e.g., topoisomerase IIβ, human squalene (B77637) synthase, influenza neuraminidase, histone deacetylases, insulysin, CYP1A2, human myeloperoxidase, S. aureus gyrase)

The specific three-dimensional structure of dimethylated biphenyls makes them suitable candidates for fitting into the active or allosteric sites of various enzymes, leading to their inhibition.

Insulysin (IDE): In silico molecular docking studies have shown that a Schiff base derivative of 3,3'-dimethyl-[1,1'-biphenyl] has promising inhibitory activity against insulysin, an enzyme involved in the degradation of insulin (B600854) and other peptides. drugbank.comacs.org

CYP1A2: The DDB derivative, dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate, has been found to marginally inhibit CYP1A2-mediated caffeine (B1668208) N3-demethylation at higher concentrations. nih.gov

Human Squalene Synthase: Biphenyl-containing compounds have been investigated as inhibitors of human squalene synthase, an enzyme in the cholesterol biosynthesis pathway. mdpi.com For example, 3-(biphenyl-4-yl)-quinuclidine has shown potent inhibition of the enzyme. mdpi.com

S. aureus Gyrase: While direct inhibition by 3,5-dimethyl biphenyls is not specified, related biphenyl compounds have been evaluated as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication. nih.govnih.gov

Topoisomerase IIβ: Covalent topoisomerase II poisons, which share structural similarities with some biphenyl derivatives, are known anticancer agents. acs.org The development of novel topoisomerase II catalytic inhibitors is an active area of research to overcome the limitations of current drugs. acs.orgresearchgate.net

Influenza Neuraminidase: This viral enzyme is a key target for anti-influenza drugs. nih.gov The design of novel inhibitors, including bifunctional compounds that can bind to multiple sites on the enzyme, is a critical strategy to combat drug resistance. nih.govrsc.org

Histone Deacetylases (HDACs): Biphenyl-containing alkylhydrazides have been developed as potent and selective class I HDAC inhibitors, with some showing selectivity for the HDAC8 isoform. acs.org

Human Myeloperoxidase (MPO): There is limited direct research on 3,5-dimethyl-1,1'-biphenyl derivatives as MPO inhibitors. However, the inhibition of MPO by various compounds is an area of interest for treating inflammatory conditions. google.com

Antiprotozoal Activities (e.g., trypanocidal, leishmanicidal)

Dimethylated biphenyl derivatives have also shown significant promise in combating protozoal infections like Chagas disease and leishmaniasis, which affect millions worldwide.

In the search for new treatments for Chagas' disease, caused by Trypanosoma cruzi, several 3-(4'-bromo-[1,1-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amine derivatives have been studied for their trypanocidal activity against all three life cycle stages of the parasite. nih.gov Another study synthesized 3-[4′-Bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine, which was found to be 8.8-fold more active than the standard drug, Crystal Violet, against trypomastigotes in blood. epa.govtbzmed.ac.ir

Similarly, these compounds have demonstrated potent leishmanicidal activity. The same thienyl derivative showed high activity against Leishmania amazonensis, the causative agent of various forms of leishmaniasis. nih.govepa.govtbzmed.ac.ir The anti-leishmanial potential of 3,3′,5,5′-tetramethoxy-biphenyl-4,4′-diol has also been demonstrated against promastigote forms of L. amazonensis, with its leishmanicidal effect being associated with the production of reactive oxygen species and mitochondrial dysfunction in the parasite. nih.gov

Structure-Activity Relationship (SAR) Investigations of Dimethylated Biphenyls

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of dimethylated biphenyls. SAR studies reveal how specific structural modifications influence biological activity, guiding the design of more potent and selective compounds.

For Antibacterial Activity: In a series of biphenyl derivatives, it was found that having a strong electron-withdrawing group on one of the phenyl rings (ring A) and hydroxyl groups on the other ring (ring B) was beneficial for antibacterial activity. nih.govdrugbank.comambeed.com For biphenylglyoxamide derivatives, an octanesulfonyl group was essential for activity against both Gram-positive and Gram-negative bacteria, while the biphenyl backbone itself was particularly important for activity against Gram-negative strains. nih.gov

For Anticancer Activity: In the development of combretastatin (B1194345) A4 analogues, which are microtubule-targeting agents, the 3,4,5-trimethoxyphenyl group was found to be essential for cytotoxic activity. bio-techne.com

For Antiprotozoal Activity: SAR studies on N,N-dimethyl-2-propen-1-amine derivatives revealed that the substitution of a phenyl ring with a thienyl ring led to a decrease in leishmanicidal, trypanocidal, and antimycobacterial activities, highlighting the sensitive dependence of activity on the specific aromatic system used. nih.gov

These investigations underscore the importance of the dimethylated biphenyl scaffold as a tunable platform for developing targeted therapeutic agents.

Molecular Docking and In Silico Screening for Ligand Binding and Drug-Likeness

In the realm of computational drug discovery, molecular docking and in silico screening are indispensable tools for predicting the binding affinity and interaction of ligands with biological targets. For dimethylated biphenyl derivatives, these computational methods are crucial for identifying potential therapeutic applications.

Researchers have employed in silico techniques to evaluate the drug-likeness of various biphenyl derivatives. researchgate.net These studies often involve docking the biphenyl compounds into the active sites of specific proteins to predict their binding modes and interaction patterns. researchgate.net For instance, the inhibitory potential of di-ortho-substituted halogenated biphenyls against the fungal enzyme Cytochrome-P450-14alpha-sterol demethylase has been investigated using molecular docking, suggesting their potential as effective antifungal agents. scivisionpub.com

A study on a Schiff base derived from 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine utilized molecular docking to explore its potential to inhibit the α-amylase enzyme. nih.gov Furthermore, in silico analysis of 2,2'-((1E,1'E)-((3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))diphenol revealed a significant binding energy with CYP1A2, a key enzyme in drug metabolism, indicating its potential as a CYP1A2 inhibitor. researchgate.net Such computational screenings help in prioritizing compounds for synthesis and further biological evaluation, thereby accelerating the drug discovery process. researchgate.netresearchgate.net

| Compound/Derivative | Target Protein/Enzyme | Key Findings from In Silico Studies |

| Di-ortho-substituted halogenated biphenyls | Cytochrome-P450-14alpha-sterol demethylase | Potential as effective antifungal drugs. scivisionpub.com |

| Schiff base of 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine | α-amylase | Potential for enzyme inhibition. nih.gov |

| 2,2'-((1E,1'E)-((3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))diphenol | CYP1A2 | Strong binding affinity, suggesting potential as a CYP1A2 inhibitor. researchgate.net |

| Biphenyl derivatives | Urease and β-glucuronidase | Active compounds demonstrated good interaction patterns. researchgate.net |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

The pharmacokinetic properties of a drug candidate, encapsulated by ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. For dimethylated biphenyl compounds, in silico ADME prediction plays a significant role in early-stage drug development.

Theoretical pharmacokinetic properties, including oral bioavailability and potential toxic effects, of a Schiff base derived from 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine were calculated using SwissADME algorithms. nih.govacs.org Studies on biphenyl dimethyl dicarboxylate have explored its absorption, distribution, and excretion, with findings indicating that the small size of the internal phase and the presence of surfactants in microemulsions can enhance drug absorption in the gastrointestinal tract and reduce hepatic first-pass metabolism. nih.govresearchgate.net

The metabolism of biphenyls has been shown to produce a range of hydroxylated metabolites in both rat and human tissues, with human metabolism being qualitatively similar to that in rats. epa.gov The complexity of polychlorinated biphenyl (PCB) metabolism highlights the formation of numerous reactive and stable metabolites, which influences their toxicological profiles. nih.gov Understanding the ADME properties of dimethylated biphenyls is crucial for optimizing their therapeutic potential and ensuring their safety.

Peptide-Biphenyl Hybrid Systems for Therapeutic Applications

The integration of biphenyl scaffolds with peptides has given rise to a novel class of peptidomimetics with enhanced stability and biological activity. nih.govresearchgate.net These peptide-biphenyl hybrid systems leverage the structural rigidity and conformational control offered by the biphenyl core to mimic the secondary structures of peptides, which are often crucial for their biological function.

One of the significant applications of these hybrids is in the development of inhibitors for enzymes like calpain, where certain peptide-biphenyl hybrids with aromatic amino acids have demonstrated IC50 values in the nanomolar range. researchgate.net The biphenyl unit can be functionalized, for example, with methyl groups at the 6,6' positions to restrict the rotation around the central phenyl-phenyl bond, thereby influencing the conformation and activity of the hybrid molecule. nih.gov

Furthermore, peptide-biphenyl hybrids have been used as capping agents for gold nanoparticles, enhancing their stability and biocompatibility for potential applications in drug delivery systems. nih.gov The conformational flexibility of the biphenyl moiety allows for optimal interactions with other chemical species, contributing to their biological activity. nih.gov The development of stapled peptides containing a biphenyl cross-linker has also shown promise in creating potent antiviral agents, for instance, by targeting HIV capsid proteins. researchgate.net

| Hybrid System | Therapeutic Target/Application | Key Features and Findings |

| Peptide-biphenyl hybrids with aromatic amino acids | Calpain inhibition | IC50 values in the nanomolar range. researchgate.net |

| 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-dicarbonyl dichloride based hybrids | Peptidomimetics | Restricted rotation of phenyl rings. nih.gov |

| Peptide-biphenyl hybrid-capped gold nanoparticles | Drug delivery | Enhanced stability and biocompatibility. nih.gov |

| Biphenyl-stapled peptides | HIV capsid protein | Enhanced cell penetration and potent antiviral activity. researchgate.net |

Materials Science and Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Dimethylated biphenyl derivatives have emerged as significant materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. rsc.orgontosight.ai The biphenyl core provides a rigid and electronically active platform that can be readily functionalized to tune the material's properties.

In the context of OLEDs, biphenyl derivatives are utilized as host materials, particularly for blue phosphorescent emitters. acs.orgnih.gov For instance, 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which features a biphenyl core, has been synthesized and shown to be an effective bipolar host material. acs.orgnih.gov The introduction of methyl groups to the biphenyl or carbazole (B46965) units in 4,4'-bis(9-carbazolyl)-biphenyl (CBP) derivatives can lock the molecular conformation, leading to increased triplet energies and enhanced glass transition temperatures, which are desirable properties for OLED host materials. acs.orgresearchgate.net

Furthermore, biphenyl-based enamines have been investigated as p-type organic semiconductors. royalsocietypublishing.org These materials exhibit high thermal stability and carrier drift mobility, with some derivatives showing potential for application in both OLEDs and solar cells. royalsocietypublishing.org The ease of synthesis and the ability to tune their properties through structural modifications make dimethylated biphenyls versatile building blocks for a new generation of organic electronic devices. royalsocietypublishing.orgajgreenchem.com

Solar Cell Applications

Research has shown that incorporating biphenyl linkers in dipolar dyes with arylamine donors and cyanoacetic acid acceptors can lead to moderate to good efficiencies in DSSCs. acs.org However, the non-planar nature of the biphenyl unit can sometimes hinder donor-acceptor interactions and electron delocalization, which may impact performance compared to more planar linkers like fluorene. acs.org

Crystal Engineering and Metal-Organic Frameworks (MOFs) utilizing Biphenyl Cores

The rigid and geometrically well-defined nature of the biphenyl scaffold makes it an excellent building block for crystal engineering and the construction of Metal-Organic Frameworks (MOFs). nih.gov The ability of the two phenyl rings to rotate relative to each other provides a degree of flexibility that can be exploited to create diverse and functional porous materials.

Biphenyl-dicarboxylate linkers, including dimethylated derivatives, have been widely used in the synthesis of MOFs. uio.noacs.org These linkers can coordinate with various metal ions to form structures with different dimensionalities, from one-dimensional coordination polymers to three-dimensional frameworks. acs.org The resulting MOFs can exhibit interesting properties such as interpenetration, where multiple frameworks are interwoven within each other. acs.org

Polymers of Intrinsic Microporosity (PIMs) and Organic Polymers of Intrinsic Microporosity (OMIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess microporosity due to their rigid and contorted molecular structures, which prevent efficient packing in the solid state. ed.ac.ukresearchgate.net This structural characteristic creates a high free volume, making them promising materials for applications such as gas separation and membrane technology. mdpi.comnih.gov

While direct applications of this compound in the primary backbone of widely studied PIMs like PIM-1 are not the most common, the underlying principle of using substituted biphenyls to create rigidity and contortion is central to the design of PIMs. ed.ac.ukresearchgate.net The synthesis of PIMs often involves the polymerization of monomers that are inherently rigid and possess a point of contortion. ed.ac.uk For instance, the archetypal PIM-1 is synthesized from 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane, a highly rigid and contorted molecule. ed.ac.uknih.gov

The concept extends to other porous organic polymers. For example, Tröger's base (TB) polymers, which are a type of PIM, can be synthesized from monomers with varying geometries to tune the pore size of the resulting material. acs.org Although not specifically mentioning this compound, the research highlights the strategy of using structurally diverse and rigid building blocks to control the properties of microporous polymers. acs.org Similarly, imide-based PIMs are created from rigid diamine and dianhydride monomers, where at least one monomer introduces a contortion site to ensure inefficient packing. acs.org

The structural rigidity imparted by the biphenyl unit, enhanced by the steric hindrance of the dimethyl substitution, aligns with the design principles for creating PIMs and other porous organic materials.

Non-Linear Optical (NLO) Applications

Organic materials with non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and data storage. researchgate.net The design of NLO materials often involves creating molecules with a high degree of charge transfer, which can be achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system.

The biphenyl unit can serve as part of this conjugated bridge. Research into donor-acceptor poly-arylene chromophores has shown that extending the π-system and introducing twists from planarity can lead to significant NLO properties. researchgate.net For example, dicyano(4'-(3,5-dimethyl-1-(2-propyl-heptyl)-pyridin-1-ium-4-yl)-2,2',3',5',6'-pentamethyl-[1,1'-biphenyl]-4-yl)methanide, a three-ring system, incorporates a dimethylated biphenyl core. researchgate.net

The versatility of the biphenyl scaffold allows for its incorporation into various NLO material designs, including polymers. spiedigitallibrary.org While specific data on the NLO properties of this compound itself is limited in the provided context, its role as a structural component in larger NLO-active molecules is evident.

Liquid Crystalline Materials

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The molecular shape of the constituent molecules is a dominant factor in the formation of liquid crystalline phases. Biphenyl derivatives are well-known building blocks for liquid crystals. rsc.org

Research has shown that polyesters derived from methyl-substituted 1,4-butanediols and 4,4'-biphenyldicarboxylic acid can exhibit liquid crystalline behavior. utwente.nl The substitution pattern on the aliphatic diol was found to influence the type of mesophase observed. While this study does not directly involve this compound, it demonstrates the principle of how methyl substitution on a polymer backbone containing biphenyl units can alter liquid crystalline properties.

Another study describes the synthesis of a series of liquid crystals containing heterocyclic dihydro pyrrole (B145914) and 1,2,3-triazole rings, starting from 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine. neliti.com This work highlights the use of substituted biphenyls as the core mesogenic unit in the synthesis of novel liquid crystalline materials.

Furthermore, liquid crystal polymers (LCPs) synthesized from 3,3′,5,5′-tetramethyl-4,4′-biphenyldiol are recognized as high-performance engineering plastics with excellent thermal and mechanical properties. sinocurechem.com This underscores the importance of methylated biphenyl diols as key intermediates in the production of advanced liquid crystalline polymers.

Applications in Dyeing and Pigments

The structural characteristics of biphenyl derivatives make them suitable for use as intermediates in the synthesis of dyes and pigments. The ability to introduce various functional groups onto the biphenyl rings allows for the tuning of color and other properties.

While direct application of this compound as a dye or pigment is not detailed, related compounds are used in this field. For instance, certain biphenyl compounds are used as reactive intermediates in the manufacture of polymers that can be used in dyeing applications. ventec-group.com The compound 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine is listed as an organic pigment. bldpharm.com

Intermediates for Polymer and Plastic Production (e.g., polyurethanes, plasticizers, polyesters)

Substituted biphenyls are valuable intermediates in the production of a wide range of polymers and plastics, including polyurethanes, plasticizers, and polyesters. google.com

Polyurethanes: The diisocyanate derivative of this compound, namely 3,5-diisocyanato-1,1'-biphenyl, is a monomer that can be used in the synthesis of polyurethanes. escholarship.org Polyurethanes are a versatile class of polymers with a wide array of applications, from foams and elastomers to coatings and adhesives. industrialchemicals.gov.au The synthesis of novel aromatic diisocyanates, including those derived from biphenyl structures, is an area of ongoing research aimed at expanding the diversity of polyurethane materials. escholarship.org The chemical 4,4'-diisocyanato-3,3'-dimethyl-1,1'-biphenyl (TODI) is used as an intermediate in the manufacture of polyurethane products. industrialchemicals.gov.au

Plasticizers and Polyesters: Dimethyl-substituted biphenyl compounds are used to produce biphenyl dicarboxylic acids, which are then used in the manufacture of plasticizers and polyesters. google.com Polyesters based on 4,4'-biphenyldicarboxylic acid and various diols are known for their thermal and mechanical properties. utwente.nl The specific properties of these polyesters can be tuned by the choice of the diol and any substitutions on the biphenyl ring.

Catalysis and Ligand Design

The rigid and well-defined structure of the biphenyl scaffold makes it an excellent platform for the design of chiral ligands used in asymmetric catalysis. The introduction of methyl groups at the 3 and 5 positions can influence the steric and electronic properties of the ligand, thereby affecting the efficiency and selectivity of the catalyst.

Axially chiral biphenyl ligands have been developed and evaluated in various enantioselective catalytic reactions. chemrxiv.orgnih.gov These ligands can be synthesized from starting materials like (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol. nih.gov The strategic placement of substituent groups on the biphenyl backbone allows for the fine-tuning of the ligand's properties to achieve high reactivity and enantioselectivity in asymmetric synthesis. chemrxiv.orgnih.gov

For example, the Suzuki-Miyaura cross-coupling reaction is a key step in the synthesis of functionalized biphenyl derivatives that can act as ligands. nih.gov In one study, a 3,5-dimethyl derivative was found to be a less potent inhibitor of HIV-1 protease compared to a 3,5-dimethoxy derivative, highlighting the significant impact of the substituent groups on the biological activity of biphenyl-based ligands. nih.gov

Furthermore, group IV metal complexes with sterically demanding carbamidate ligands based on an N-aryl framework have been synthesized. acs.org While not directly involving this compound, this research illustrates the broader use of substituted aryl groups in the design of ligands for metal-catalyzed reactions.

Axially Chiral Biphenyl Ligands in Asymmetric Synthesis

The development of effective and practical chiral ligands is a cornerstone of asymmetric synthesis, a field dedicated to creating chiral molecules with high efficiency. nih.gov Axially chiral biphenyls are prominent among the scaffolds used for designing these ligands. nih.govresearchgate.net The substitution pattern on the biphenyl core, including the placement of methyl groups at the 3,3', 5,5', and 6,6' positions, is a critical factor for adjusting the steric and electronic properties of the resulting ligands and catalysts. nih.govchemrxiv.org This tunability allows for the optimization of reactivity and enantioselectivity in asymmetric catalytic reactions. nih.govchemrxiv.org

Derivatives of dimethylated biphenyls, such as those based on (S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol, serve as foundational materials for creating a diverse range of axially chiral ligands. nih.gov By modifying the substituent groups at various positions, researchers can fine-tune the dihedral angle of the biphenyl core. nih.gov The dihedral angle is a key geometric parameter that influences the interaction between the catalyst and the substrates, thereby affecting the enantioselectivity of the products. nih.gov For instance, introducing sterically larger substituents at the 6,6'-positions generally leads to a larger dihedral angle. nih.gov

These tailored biphenyl ligands have been successfully employed in several types of asymmetric reactions, including the addition of diethylzinc (B1219324) or alkynes to aldehydes and palladium-catalyzed asymmetric cycloadditions. nih.govresearchgate.net The ability to systematically modify the ligand structure provides a powerful strategy for developing highly efficient catalysts for a broad spectrum of asymmetric transformations. nih.govchemrxiv.org

Homogeneous Catalysis Applications

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands play a crucial role in controlling the activity and selectivity of the metal center. The compound 2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl is a specific example of a phosphine (B1218219) ligand derived from a dimethylated biphenyl scaffold. cymitquimica.com Such phosphine ligands are instrumental in transition metal-catalyzed reactions, particularly in C-C bond-forming cross-coupling reactions. cymitquimica.com

The 3,5-dimethylphenyl groups in these ligands provide specific steric and electronic properties that can enhance catalytic performance. Research has demonstrated the utility of such ligands in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the synthesis of complex biaryl compounds. acs.org The choice of ligand is critical to avoid side reactions, such as homocoupling of the boronic acid starting material. acs.org Optimized catalyst-ligand systems using dimethylated biphenyl phosphine ligands have been developed to facilitate the synthesis of various electron-poor bi- and polyphenyl compounds. acs.org

Schiff Base Complexes as Ligands in Transition Metal Catalysis

Schiff bases derived from diamino-biphenyls are versatile multidentate ligands capable of forming stable complexes with a variety of transition metals. researchgate.netbohrium.com These metal complexes often exhibit significant catalytic activity. researchgate.net Symmetrical Schiff bases can be synthesized through the condensation of 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl with aldehydes like salicylaldehyde or its derivatives. mdpi.comresearchgate.net

Stereochemistry and Conformational Dynamics

The unique three-dimensional structure of substituted biphenyls gives rise to interesting stereochemical properties that are central to their application in asymmetric catalysis.

Axial Chirality and Atropisomerism in Biaryl Compounds

Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond. nih.govunibo.it In biaryl compounds like this compound, the rotation around the C-C single bond connecting the two phenyl rings can be restricted if there are sufficiently large substituents at the ortho positions (2, 2', 6, and 6'). nih.govunibo.it This restricted rotation leads to the existence of stable, non-interconverting enantiomers, known as atropisomers, which are non-superimposable mirror images of each other. researchgate.netunibo.it This phenomenon is a type of axial chirality, as the molecule's chirality is defined by an axis of rotation rather than a stereogenic center. acs.org

The stability of atropisomers depends on the energy barrier to rotation around the chiral axis. nih.gov This barrier is influenced by the size of the ortho-substituents; larger groups lead to a higher barrier and more stable atropisomers. nih.gov Atropisomers are classified based on their rotational energy barriers and their half-lives for racemization at a given temperature. nih.govunibo.it For example, (P)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol and its (M)-enantiomer are examples of atropisomers where the methyl groups provide the necessary steric hindrance to allow for their separation. unibo.it

Studies on Stereochemical Isomerization

The interconversion between atropisomers is a process of stereochemical isomerization. acs.org The rate of this isomerization is determined by the rotational energy barrier. nih.gov This barrier can be studied using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy, which can measure the energy barriers for racemization even for compounds that interconvert rapidly at room temperature. unibo.it

The study of atropisomerization is crucial because the different atropisomers of a compound can have distinct biological activities or can function differently as chiral ligands in asymmetric catalysis. nih.gov The classification of atropisomers helps in understanding their stereochemical stability. Class 1 atropisomers have low rotational barriers (<84 kJ/mol) and interconvert quickly. Class 2 atropisomers have intermediate barriers (84-117 kJ/mol) and racemize over hours to months. Class 3 atropisomers have high barriers (>117 kJ/mol) and are stable for years at room temperature. nih.gov Research in this area focuses on designing molecules with specific rotational barriers to create stable atropisomers for various applications. unibo.it

Future Directions and Emerging Research Frontiers for 3,5 Dimethyl 1,1 Biphenyl

Development of Novel and More Efficient Synthetic Routes

The synthesis of biphenyl (B1667301) derivatives has a rich history, with classic methods like the Ullmann reaction providing the foundational chemistry. biosynce.com This reaction involves the copper-catalyzed coupling of two aryl halides. biosynce.com However, modern synthetic chemistry is continually striving for greater efficiency, versatility, and milder reaction conditions.

A significant advancement in this area is the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide. biosynce.com This method has become a cornerstone for the synthesis of biphenyls and their derivatives due to its high yields and broad functional group tolerance. biosynce.comrsc.org For instance, 3,5-dimethyl-1,1'-biphenyl can be prepared from 1-bromo-3,5-dimethylbenzene (B43891) and phenylboronic acid using a palladium catalyst. escholarship.org

Beyond these well-established methods, research is actively exploring novel catalytic systems and reaction conditions to further improve the synthesis of biphenyls. These include the use of alternative metal catalysts such as nickel, which can be a more cost-effective option than palladium. researchgate.net Other modern coupling reactions like the Hiyama, Stille, and Negishi cross-couplings also offer alternative routes for the formation of the biaryl bond. rsc.org The development of these and other new synthetic strategies is crucial for accessing a wider diversity of substituted biphenyl compounds, including those with complex substitution patterns that may be difficult to achieve with traditional methods.

Advanced Computational Modeling for Predictive Design of Biphenyl-Based Materials and Bioactive Compounds

The integration of advanced computational methods is revolutionizing the design and discovery of new materials and bioactive compounds based on the biphenyl scaffold. mdpi.com These computational tools allow for the simulation, exploration, and prediction of the behavior of complex molecular systems, accelerating the development of materials with desired properties. mdpi.combohrium.com

Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the biological activity of biphenyl derivatives. For example, molecular docking studies have been used to predict the ability of biphenyl-containing derivatives to act as inhibitors for specific biological targets, such as the EGFR tyrosine kinase. researchgate.net Similarly, the PI (Padmakar-Ivan) index has been used in computer-aided drug design to predict various properties of bioactive compounds, including the lipophilicity and toxicity of polychlorinated biphenyls. researchgate.net

In the realm of materials science, computational modeling helps in understanding the structure-property relationships of biphenyl-based materials. mdpi.com By simulating how the molecular structure influences macroscopic properties, researchers can rationally design new materials with specific electronic, optical, or mechanical characteristics. bohrium.com This predictive power is essential for developing next-generation functional materials for a wide range of applications.

Exploration of New Biological Targets and Therapeutic Modalities for Dimethylated Biphenyl Derivatives

The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs. rsc.orgresearchgate.net The unique structural and electronic properties of biphenyl derivatives make them attractive candidates for interacting with a variety of biological targets. mdpi.com

Research into dimethylated biphenyl derivatives is uncovering a wide range of potential therapeutic applications. For instance, derivatives of biphenyl have shown promise as anti-inflammatory, analgesic, antipyretic, and antihyperlipidemic agents. elsevierpure.comnih.gov Furthermore, certain biphenyl compounds have been investigated for their potential in treating liver diseases, including chronic hepatitis. jofamericanscience.orgnih.gov

A key area of emerging research is the design of biphenyl derivatives that can selectively target specific biological pathways implicated in disease. For example, biphenyl derivatives have been investigated as selective estrogen receptor β (ERβ) agonists, which have potential as anti-inflammatory agents and in the treatment of certain cancers. nih.gov Other studies have focused on developing biphenyl-based inhibitors for enzymes like Eg5, a motor protein involved in cell division, as a potential anti-cancer strategy. acs.org The exploration of new biological targets for dimethylated biphenyl derivatives is a vibrant field, with the potential to yield novel therapeutic agents for a host of diseases.

Integration of this compound Scaffolds into Next-Generation Functional Materials

The rigid and planar nature of the biphenyl unit, combined with the ability to introduce functional groups at various positions, makes it an excellent building block for a wide range of functional materials. rsc.org The incorporation of the this compound scaffold into larger molecular architectures is a promising strategy for creating next-generation materials with tailored properties.

Biphenyl derivatives are being explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The extended π-conjugation of the biphenyl system can be tuned to achieve desired electronic and optical properties. For example, biphenyl-fused BODIPY dyes have been synthesized and shown to exhibit near-infrared absorption and strong π-π interactions in the solid state, making them suitable for use as n-type organic photovoltaic materials. acs.org

Furthermore, the biphenyl scaffold is being incorporated into the design of advanced polymers and porous materials. mdpi.com Biopolymers incorporating biphenyl units are being investigated for applications in tissue engineering and as smart textiles. mdpi.compreprints.org The precise control over the organization of photoactive components at the nanoscale, which can be achieved using protein-based scaffolds, is a key challenge in creating sophisticated macroscopically ordered materials with enhanced properties. researchgate.net The integration of this compound and its derivatives into these advanced material architectures holds significant promise for the development of innovative technologies.

Sustainable and Eco-Friendly Synthesis Approaches for Biphenyl Derivatives

In line with the growing emphasis on green chemistry, a significant research effort is directed towards developing sustainable and eco-friendly methods for the synthesis of biphenyl derivatives. biosynce.com The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous reagents, and employing milder reaction conditions.